N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic acetamide derivative featuring a quinolinone core substituted with methoxy groups, a phenylaminomethyl side chain, and a 3,4-dimethoxyphenylacetamide moiety. Its molecular formula is C₂₅H₂₄N₃O₅, with a molecular weight of 446.48 g/mol. The presence of methoxy groups enhances solubility compared to halogenated analogs, while the quinolinone scaffold may confer rigidity and π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-22-11-9-18-13-19(16-28-20-7-5-4-6-8-20)27(32)30(23(18)15-22)17-26(31)29-21-10-12-24(34-2)25(14-21)35-3/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPVZSNMSWDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the quinoline core through a Pfitzinger reaction, followed by the introduction of the methoxy and phenylamino groups via nucleophilic substitution reactions. The final step often involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The phenylamino group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- Methoxy groups in the target compound contrast with chlorine atoms in analogs like the dichlorophenyl-pyrazolone derivative () and alachlor (), which may alter electronic properties and bioavailability.
- The phenylaminomethyl group introduces a secondary amine, absent in pesticide-related acetamides (), suggesting possible hydrogen-bonding capabilities .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s methoxy groups likely improve aqueous solubility compared to chlorinated analogs (), though its quinolinone core may reduce solubility relative to smaller molecules like alachlor.
- Melting points correlate with crystallinity; the dichlorophenyl-pyrazolone analog’s high melting point (473–475 K) suggests strong intermolecular forces (e.g., hydrogen bonding) .
Stability Considerations :
- The target compound’s amide bonds and methoxy groups may confer hydrolytic stability compared to ester-containing analogs. However, steric repulsion in the quinolinone core (evidenced by variable dihedral angles in similar compounds) could lead to conformational instability .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on available research findings, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it possesses a weight of approximately 356.42 g/mol. The presence of methoxy and quinoline moieties is significant for its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Antitumor Effects : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Case Study: Antitumor Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of treatment. The underlying mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive to therapeutic effects. Further studies on bioavailability and metabolism are necessary to fully understand its pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
